![molecular formula C21H21N3O5 B579933 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- CAS No. 1369969-44-7](/img/structure/B579933.png)
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-” is an important intermediate for the synthesis of rivaroxaban, which is an anticoagulant and the first orally active direct factor Xa inhibitor .
Synthesis Analysis
The synthesis of this compound involves a reaction between 4-(4-aminophenyl)morpholin-3-one and 2-[(2s)-oxiran-2yl methyl]-1H-isoindole-1,3(2H)dione in isopropyl alcohol at 25 to 30°C . The yield of the reaction was reported to be 89.7% with an HPLC content of 98.5% .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 2D and 3D molecular modeling . The 3D structure may provide insights into the spatial arrangement of atoms and the overall shape of the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups and the conditions under which the reactions are carried out. For instance, the presence of the morpholinyl group and the isoindole-1,3-dione group could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, can be determined using various analytical techniques .
Scientific Research Applications
Synthesis and Chemical Properties
1H-Isoindole-1,3(2H)-dione derivatives have been the focus of various synthetic studies. A notable example includes the development of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves epoxidation, opening of the epoxide with nucleophiles, and further derivatization to produce amino and triazole derivatives, as well as hydroxyl analogues (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Liquid Crystalline Properties
Research has also explored the liquid crystalline behavior of isoindoline-1,3-dione based mesogenic Schiff bases. These compounds show enantiotropic liquid crystalline behavior with Nematic texture, and some also exhibit SmA phase. The influence of different spacers on thermal behavior and mesomorphic properties has been investigated in detail (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).
Biological and Medicinal Applications
In the field of medicine, certain 1H-isoindole-1,3(2H)-dione derivatives have shown promise as chemotherapeutic agents. For example, novel azaimidoxy compounds, such as 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, have been synthesized and screened for antimicrobial activities, highlighting their potential in chemotherapy (Jain, Nagda, & Talesara, 2006).
Cyclooxygenase Inhibition and Molecular Docking
Isoindoline-1,3-dione derivatives have also been studied for their inhibitory activity against cyclooxygenase (COX). Certain compounds within this class demonstrated significant inhibition of COX-1 and COX-2, indicating their potential in drug discovery. This research also utilized molecular docking studies to understand the interactions within the active site of cyclooxygenases (Szkatuła, Krzyżak, Stanowska, Duda, & Wiatrak, 2021).
Crystal Structure and Spectroscopy Studies
The crystal structure and spectroscopic properties of certain isoindole-1,3-dione derivatives have been characterized. For example, the structure of compounds like 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione was studied using single crystal X-Ray diffraction, revealing important insights into their molecular conformation (Anouar, Dioukhane, Aouine, El Omari, El Ammari, Saadi, Assani, & Ouarsal, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFVSMPWXAASIQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726915 |
Source


|
| Record name | 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- | |
CAS RN |
1369969-44-7 |
Source


|
| Record name | 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)
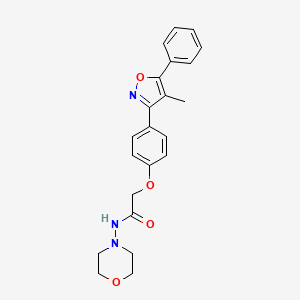
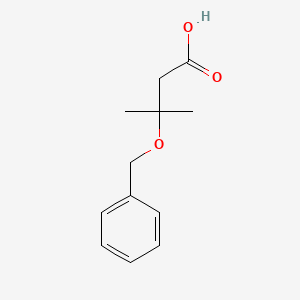
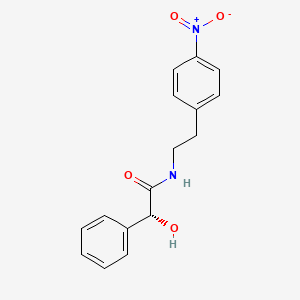
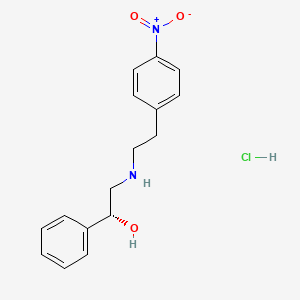
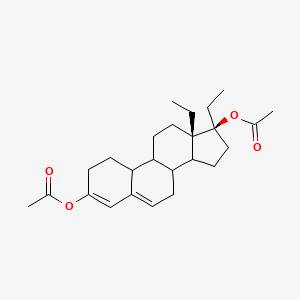
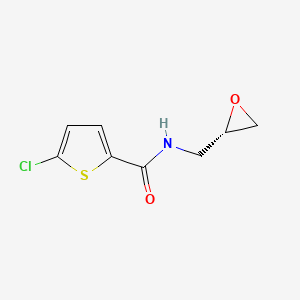
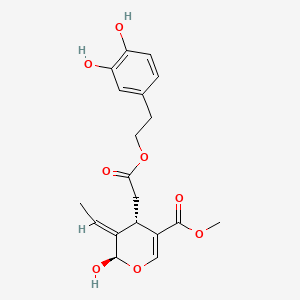
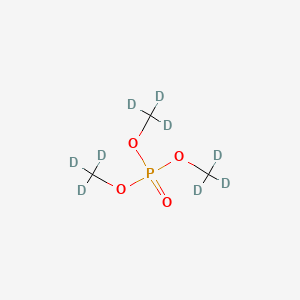
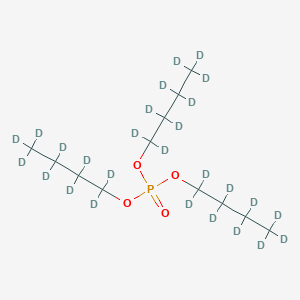
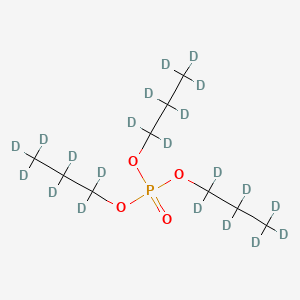
![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)